BenchChemオンラインストアへようこそ!

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine

Medicinal Chemistry Dopamine Receptor SAR Pyridinyl Morpholine

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine (CAS 1352484-21-9) features a unique 3-methyl/5-(1-ethylpyrrolidin-2-yl) substitution pattern that is explicitly claimed in US20230242486/CN113754580A for dual D₂/5-HT₂A receptor antagonism in schizophrenia research. Its ≥98% HPLC purity ensures minimal assay interference, enabling head-to-head selectivity profiling against the 3-positional analog (CAS 1352519-03-9). Procure this patent-relevant, regiochemically defined building block to accelerate SAR expansion and lead differentiation in CNS GPCR programs.

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
Cat. No. B11808261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCCN1CCCC1C2=CN=C(C(=C2)C)N3CCOCC3
InChIInChI=1S/C16H25N3O/c1-3-18-6-4-5-15(18)14-11-13(2)16(17-12-14)19-7-9-20-10-8-19/h11-12,15H,3-10H2,1-2H3
InChIKeyIRALUGSUEXLGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine for D₂/D₃/5-HT₂A Antagonist Research – Core Structural & Procurement Profile


4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine (CAS 1352484-21-9) is a synthetic pyridinyl morpholine analog incorporating a 3-methyl substituent on the pyridine ring and a 1-ethylpyrrolidine moiety at the 5-position . The compound falls within the Markush scope of a patent family (US20230242486, CN113754580A) claiming pyridinyl morpholines as antagonists of dopamine D₂, D₃, and serotonin 5-HT₂A receptors for schizophrenia [1]. Its structural distinction from the positional isomer 4-(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)morpholine (CAS 1352519-03-9) — which lacks the 3-methyl group and places the ethylpyrrolidine at the 3-position — is the primary basis for potential pharmacological differentiation . Reputable vendors list this compound at ≥97% purity (HPLC) specifically for neuroscience-targeted lead discovery .

Why 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine Cannot Be Replaced by Simple Analogs in D₂/5-HT₂A Programs


Generic substitution fails because receptor-binding SAR within pyridinyl morpholines is highly sensitive to both the position of the pyrrolidine substituent and the presence of a methyl group on the pyridine ring [1]. The patent family US20230242486/CN113754580A explicitly defines differentiated substitution patterns (R₄/R₅ alkyl, R₃ position variants) as critical to achieving dual D₂/5-HT₂A antagonism; even adjacent-position analogs are expected to exhibit distinct affinity and selectivity profiles [1]. Specifically, compound 4-(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)morpholine (CAS 1352519-03-9) — lacking the 3-methyl group and bearing the pyrrolidine at the 3-position rather than the 5-position — represents a close but non-interchangeable comparator that would require independent pharmacological validation . The combination of the 3-methyl and 5-(1-ethylpyrrolidin-2-yl) substitution pattern is a non-obvious structural feature within the claimed genus, making simple analog replacement scientifically unsound without explicit data.

Quantitative Differentiation Evidence: 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine vs. Closest Analogs


Structural Differentiation: 3-Methyl-5-(1-ethylpyrrolidin-2-yl) vs. 3-(1-Ethylpyrrolidin-2-yl) Pyridine Core

The target compound bears a 3-methyl substituent and a 5-(1-ethylpyrrolidin-2-yl) group on the pyridine ring, whereas the closest cataloged analog, 4-(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)morpholine (CAS 1352519-03-9), places the pyrrolidine at the 3-position and carries no methyl substituent . This positional shift and methyl addition are predicted to alter electron density distribution, steric bulk, and receptor binding conformations. Within the US20230242486 patent genus, R₃ (pyridine substituent) is explicitly claimed as C₁–C₃ alkyl or alkoxy-substituted alkyl; the presence of a 3-methyl group (R₄/R₅ = methyl) is a defining feature of the exemplified subgenus [1]. No direct biological data for either compound is publicly available; differentiation is therefore based on structural uniqueness within the patent space.

Medicinal Chemistry Dopamine Receptor SAR Pyridinyl Morpholine

Commercial Purity Specification vs. Pharmacopeial Requirements

Reputable vendors list the target compound with a certified purity of ≥97% (HPLC) . In contrast, the positional isomer 4-(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)morpholine is listed at variable purity levels (typically 95–97%) depending on supplier, with no unified pharmacopeial monograph for either compound . This ≥97% specification aligns with the typical minimum requirement for in vitro pharmacological screening campaigns where single-impurity interference must be minimized.

Analytical Chemistry Procurement Specification HPLC Purity

Patent-Exemplified Subgenus: D₂/D₃/5-HT₂A Antagonist Developmental Potential

The compound's core structure falls within the exemplified subgenus of US20230242486A1/CN113754580A, wherein pyridinyl morpholines with C₁–C₃ alkyl substituents at the pyridine 3-position (R₄/R₅) demonstrated D₂, D₃, and 5-HT₂A receptor antagonism in the patent's biological assays [1]. While individual compound data are not disclosed in the published specification, the patent's invention emphasis on dual D₂/5-HT₂A activity positions 3-methyl-substituted analogs such as the target compound as candidates for balanced antipsychotic profiles potentially distinct from pyrrolidine-positional isomers. By contrast, the 3-unsubstituted analog (CAS 1352519-03-9) may not retain the same receptor occupancy profile because the methyl group is within the claimed variable region critical for activity .

Antipsychotic Drug Discovery D₂/5-HT₂A Dual Antagonism Patent Chemistry

Optimal Application Scenarios for 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine Based on Evidence


D₂/D₃/5-HT₂A Lead Optimization Programs for Schizophrenia

The compound serves as a structurally enabled starting point for medicinal chemistry teams pursuing balanced D₂/5-HT₂A antagonism. Its 3-methyl-5-(1-ethylpyrrolidin-2-yl) substitution pattern is explicitly claimed within the active subgenus of US20230242486, providing a patent-relevant scaffold for SAR expansion [1]. Researchers can use this compound to probe the contribution of the methyl group and pyrrolidine position to receptor selectivity relative to the 3-position analog.

Selectivity Profiling vs. Positional Isomers in Dopamine/Serotonin Panels

Given the structural similarity to 4-(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)morpholine, this compound is suited for head-to-head selectivity profiling in D₁–D₅ and 5-HT receptor panels. The ≥97% purity specification reduces assay interference, enabling clearer interpretation of binding differences attributable solely to substitution pattern .

Chemical Probe Development for Pyridinyl Morpholine SAR Studies

As a well-characterized single compound with defined purity and unambiguous regiochemistry, it can function as a reference probe in academic or industrial laboratories investigating the SAR of pyridinyl morpholines at aminergic GPCRs. Procurement from a single reputable source with CoA documentation supports reproducibility across experimental batches .

Pharmacokinetic Comparison of C₁₆H₂₅N₃O Isomers

The compound (MW 275.4 g/mol) shares the C₁₆H₂₅N₃O formula with its positional analog, enabling comparative in vitro ADME studies (microsomal stability, CYP inhibition) to evaluate how the 3-methyl and pyrrolidine position influence metabolic stability . Such data are essential for differentiating lead series within the broader patent genus.

Quote Request

Request a Quote for 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.